ARN726

概要

説明

ARN726は、NAAA(N-アシルエタノールアミン酸アミダーゼ)の強力な阻害剤であり、IC50値は0.073 µMです 。NAAAは、さまざまな生理学的プロセスにおいて重要な役割を果たすN-アシルエタノールアミン(NAE)の加水分解に関与する酵素です。

2. 製法

合成経路:: this compoundの合成経路には、その分子構造を構築するための特定の化学反応が含まれます。残念ながら、詳細な合成経路は文献では容易に入手できません。 カスタム合成サービスは、この化合物へのアクセスを提供できます。

工業的生産方法:: this compoundの大規模工業的生産方法に関する情報は限られています。商業目的のために合成を最適化するための研究開発の取り組みが進行している可能性があります。

科学的研究の応用

ARN726 has gained attention in scientific research across several fields:

Biology: Investigations focus on its impact on cellular processes, signaling pathways, and lipid metabolism.

Medicine: this compound’s therapeutic potential is being explored, particularly in areas related to inflammation, pain, and neurological disorders.

Industry: Its use in developing novel pharmaceuticals or as a tool compound for studying NAAA function is of interest.

作用機序

ARN726の作用機序は、NAAAの阻害を伴います。これにより、NAEレベルを調節し、エンドカンナビノイドシグナル伝達と脂質恒常性に影響を与えます。this compoundによって影響を受ける正確な分子標的と経路は、さらなる解明が必要です。

生化学分析

Biochemical Properties

ARN726 functions as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA) by covalently binding to the enzyme’s catalytic cysteine. This interaction results in the formation of a thioester bond, effectively inhibiting the enzyme’s activity . N-acylethanolamine acid amidase is responsible for the hydrolysis of N-acylethanolamines, including palmitoylethanolamide and oleoylethanolamide, which are involved in various physiological processes such as inflammation and pain regulation . By inhibiting N-acylethanolamine acid amidase, this compound increases the levels of these bioactive lipids, thereby modulating their biological effects.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In human macrophages, this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Additionally, this compound has been found to decrease alcohol self-administration in animal models, suggesting its potential role in modulating reward-related behaviors . The compound also influences cell signaling pathways, particularly those involving peroxisome proliferator-activated receptor-α (PPAR-α), which is activated by the accumulation of palmitoylethanolamide and oleoylethanolamide .

Molecular Mechanism

The molecular mechanism of this compound involves its covalent binding to the catalytic cysteine of N-acylethanolamine acid amidase, forming a thioester bond that inhibits the enzyme’s activity . This inhibition leads to the accumulation of N-acylethanolamines, which subsequently activate peroxisome proliferator-activated receptor-α. Activation of this receptor results in the suppression of nuclear factor-kappa B (NF-κB) signaling, thereby reducing inflammation . Additionally, this compound’s inhibition of N-acylethanolamine acid amidase has been shown to decrease the motivation for alcohol consumption in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against N-acylethanolamine acid amidase . Long-term studies have shown that this compound can sustain its anti-inflammatory effects in both in vitro and in vivo models . The compound’s metabolic stability is limited by the presence of its reactive β-lactam warhead, which may undergo degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits N-acylethanolamine acid amidase, leading to increased levels of palmitoylethanolamide and oleoylethanolamide and subsequent anti-inflammatory effects . Higher doses of this compound have been associated with a dose-dependent decrease in alcohol self-administration in animal models . Excessive doses may result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of N-acylethanolamines. By inhibiting N-acylethanolamine acid amidase, this compound prevents the hydrolysis of palmitoylethanolamide and oleoylethanolamide, leading to their accumulation and activation of peroxisome proliferator-activated receptor-α . This activation modulates various metabolic processes, including lipid metabolism and inflammation . The compound’s interaction with N-acylethanolamine acid amidase also affects metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as N-acylethanolamine acid amidase . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its ability to penetrate the blood-brain barrier, enabling its effects on central nervous system functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes, where N-acylethanolamine acid amidase is predominantly active . This localization is crucial for the compound’s inhibitory effects on the enzyme, as it allows this compound to interact directly with its target. Additionally, this compound’s activity may be modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments .

準備方法

Industrial Production Methods:: Information on large-scale industrial production methods for ARN726 is limited. Research and development efforts may be ongoing to optimize its synthesis for commercial purposes.

化学反応の分析

ARN726は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。これらの反応で使用される一般的な試薬や条件は、指定されていません。これらの反応から生成される主要な生成物は、特定の反応経路によって異なります。

4. 科学研究への応用

This compoundは、いくつかの分野の科学研究で注目を集めています。

生物学: 細胞プロセス、シグナル伝達経路、脂質代謝への影響に関する調査が行われています。

医学: this compoundの治療の可能性が検討されており、特に炎症、痛み、神経疾患に関連する分野で注目されています。

産業: 新規医薬品開発における利用、またはNAAA機能の研究のためのツール化合物としての利用に関心が寄せられています。

類似化合物との比較

詳細な比較はほとんどありませんが、ARN726の独自性は、NAAAの特異的な阻害にあります。類似の化合物には、他のNAAA阻害剤や関連する酵素を標的とする分子が含まれる場合があります。

特性

IUPAC Name |

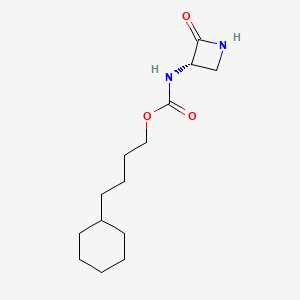

4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUJRBWJBUJTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC(=O)NC2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ARN726, and what are its downstream effects?

A1: this compound (4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a potent and selective inhibitor of NAAA. It acts by forming a covalent bond with the catalytic cysteine residue of NAAA. [, , ] This inhibition prevents the breakdown of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). [, ] Consequently, levels of PEA and OEA rise, leading to activation of peroxisome proliferator-activated receptor-α (PPAR-α). [, ] PPAR-α activation then exerts anti-inflammatory and antinociceptive effects. [, ]

Q2: Has this compound been investigated in any disease models?

A2: Yes, this compound has shown promising results in a rat model of arthritis induced by complete Freund's adjuvant (CFA). [] In this model, this compound successfully reduced paw inflammation, decreased pain, and restored PEA and OEA levels. [] These findings suggest that this compound could potentially be developed for treating inflammatory conditions like arthritis.

Q3: Does this compound affect NAAA activity in vivo?

A3: Yes, research confirms that this compound effectively reduces NAAA activity in vivo. [] This was demonstrated in a study where this compound administration in a rat model of arthritis led to a decrease in NAAA activity in the inflamed paw tissue. [] This inhibition of NAAA activity subsequently resulted in an increase in PEA and OEA levels, contributing to the observed anti-inflammatory effects. []

Q4: Are there any tools to study NAAA activity in vivo?

A4: Yes, a derivative of this compound called ARN14686 (undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl] carbamate) has been developed as an activity-based probe for NAAA. [, ] This probe can identify and label active NAAA in vivo and has been successfully utilized to confirm the presence of active NAAA in inflamed paw tissue in a rat model of arthritis. []

Q5: What makes this compound an attractive molecule for further drug development?

A5: this compound possesses several characteristics that make it attractive for further drug development:

- Potent and Selective Inhibition: It effectively inhibits NAAA at low concentrations while showing minimal interaction with other enzymes like acid ceramidase. []

- Systemic Activity: Unlike some earlier NAAA inhibitors, this compound demonstrates efficacy following systemic administration, broadening its potential therapeutic applications. []

- Favorable Pharmacological Profile: In preclinical studies, this compound has exhibited a promising safety profile and favorable pharmacokinetic properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)